(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: From Discovery to Application
Abstract: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, a highly functionalized chiral pyrrolidine, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, stereochemically defined structure, featuring two key hydrogen-bonding hydroxyl groups, makes it an ideal building block for creating potent and selective therapeutic agents. This guide provides an in-depth analysis of the history, stereoselective synthesis, and application of this valuable molecule. We will explore its origins, detail key synthetic methodologies with step-by-step protocols, and examine its role in the development of novel drugs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Strategic Value of Chiral Pyrrolidines
The pyrrolidine ring is a foundational motif in a vast number of biologically active compounds, including many FDA-approved drugs.[1] Its prevalence stems from its structural role as a conformationally restricted five-membered ring that can effectively orient substituents in three-dimensional space to maximize interactions with biological targets like enzymes and receptors.[2] When substituted with multiple stereocenters, as in (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, the scaffold becomes a powerful tool for achieving high target affinity and selectivity.[2][3]
The specific (3R,5S) stereochemistry, along with the C3-hydroxyl and C5-hydroxymethyl groups, provides a precise arrangement of hydrogen bond donors and acceptors. This arrangement is crucial for mimicking natural ligands or fitting into specific pockets of target proteins, making this molecule a sought-after intermediate in drug discovery.[4]
Genesis and Historical Context
The discovery of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, also known by synonyms such as trans-4-hydroxy-L-prolinol, is intrinsically linked to the broader exploration of amino acids and their derivatives as chiral starting materials.[5] Specifically, it is a derivative of 4-hydroxy-L-proline, an abundant natural amino acid. The initial history is not one of a single "discovery" event but rather an evolution of synthetic chemistry that recognized the value of converting readily available chiral molecules—the "chiral pool"—into valuable, stereochemically pure building blocks.
Early synthetic efforts focused on the reduction of 4-hydroxy-L-proline derivatives. The challenge lay in achieving high stereocontrol and developing scalable, practical routes. The development of methods to synthesize such polyhydroxylated pyrrolidines has been a significant area of research, driven by their potential as glycosidase inhibitors and building blocks for antiviral and antidiabetic drugs.[4]
Evolution of Stereoselective Synthetic Strategies
The paramount challenge in synthesizing (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is the precise control of its two stereocenters. Several successful strategies have emerged, primarily relying on the chiral pool approach.
Synthesis from the Chiral Pool: The D-Glucose Approach
One of the most elegant and frequently cited methods for preparing highly functionalized pyrrolidines and other nitrogen heterocycles is the "chiron approach," which utilizes carbohydrates like D-glucose as the starting material.[6] While direct synthesis of this exact pyrrolidinol from D-glucose is complex, related structures are accessible through multi-step sequences that leverage the inherent chirality of the sugar backbone.[6][7]
A typical conceptual workflow involves:
-
Selective Protection: Orthogonal protection of the multiple hydroxyl groups on the glucose molecule.
-
Introduction of Nitrogen: Often via an azide group (N₃) at a key position.
-
Carbon Chain Modification: Cleavage and/or modification of the carbon skeleton to form a five-membered precursor.
-
Reductive Cyclization: Formation of the pyrrolidine ring, typically through reductive amination.
-
Deprotection: Removal of protecting groups to yield the final polyhydroxylated product.
The causality behind this choice is clear: D-glucose is an inexpensive, enantiomerically pure starting material with all the necessary carbons and oxygen atoms pre-installed in a defined stereochemical configuration.
Diagram: Conceptual Workflow from D-Glucose
Caption: Conceptual workflow for synthesizing chiral pyrrolidines from D-glucose.
Synthesis via Reduction of 4-Hydroxy-L-proline
The most direct and common industrial route begins with trans-4-hydroxy-L-proline. This method is highly efficient as the starting material already contains the desired pyrrolidine core and the correct stereochemistry at both centers.
The core transformation is the reduction of the carboxylic acid functionality to a primary alcohol without affecting the ring structure or stereocenters.
Detailed Experimental Protocol (Representative)
This protocol is a synthesized representation of standard laboratory procedures for this transformation.
Objective: To synthesize (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol from trans-4-hydroxy-L-proline.
Step 1: Esterification of trans-4-hydroxy-L-proline
-
Rationale: The carboxylic acid is converted to an ester to facilitate reduction and improve solubility in organic solvents.
-
Suspend trans-4-hydroxy-L-proline (1 eq) in methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise, maintaining the temperature below 10 °C. The solid will dissolve as the reaction proceeds.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt as a solid. This is typically used in the next step without further purification.
Step 2: Reduction of the Methyl Ester
-
Rationale: A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a Lewis acid is used to reduce the ester to the primary alcohol. LiAlH₄ is highly effective but requires stringent anhydrous conditions.
-
Suspend Lithium Aluminium Hydride (2-3 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the methyl ester hydrochloride from Step 1 in anhydrous THF. Caution: This reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, allow the mixture to stir at room temperature or gentle reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminium salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography or recrystallization to afford pure (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol as a white to off-white solid.[8]
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield |
| Reduction | trans-4-Hydroxy-L-proline | Short, direct route; stereochemistry is pre-defined. | Requires powerful, hazardous reducing agents (e.g., LiAlH₄). | Good to Excellent (60-85%) |
| Chiron Approach | D-Glucose / D-Mannose | Inexpensive starting material; allows for diverse analogues.[6][9] | Long, multi-step synthesis; requires extensive use of protecting groups. | Lower (10-30%) |
| Asymmetric Synthesis | Acyclic Precursors | High degree of flexibility for novel derivatives.[10] | Often requires expensive chiral catalysts or auxiliaries; may have issues with stereoselectivity.[10] | Variable |
Application in Medicinal Chemistry: A Privileged Scaffold
The rigid structure and defined hydrogen-bonding pattern of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol make it a valuable component in drugs targeting a range of diseases.
Glycosidase Inhibitors for Diabetes and Viral Infections
Polyhydroxylated pyrrolidines, often called iminosugars, are potent inhibitors of glycosidases. These enzymes are crucial for carbohydrate metabolism and the processing of glycoproteins.
-
Mechanism in Diabetes: By inhibiting α-glucosidase in the gut, these molecules can slow the breakdown of complex carbohydrates into glucose, thereby reducing post-prandial blood sugar spikes. This makes them attractive candidates for type 2 diabetes therapies.[4]
-
Mechanism in Antiviral Therapy: Many viruses, including influenza and HIV, rely on host cell glycosidases to correctly fold their glycoprotein coats. Inhibiting these enzymes can result in misfolded, non-infectious viral particles. The pyrrolidine scaffold acts as a stable mimic of the oxocarbenium ion transition state of the natural sugar substrate.
Diagram: Glycosidase Inhibition Mechanism
Caption: Pyrrolidine scaffold mimicking the transition state to inhibit α-glucosidase.
Use in Other Therapeutic Areas
The versatility of the pyrrolidine scaffold is extensive. Derivatives are explored as:
-
β3 Adrenergic Receptor Agonists: For the treatment of overactive bladder.[11]
-
Histamine H3 Receptor Ligands: For potential applications in neurological disorders.[12]
-
Anticancer Agents: As components of molecules that inhibit various cellular processes in cancer cells.[13]
Conclusion and Future Outlook
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol has transitioned from a chemically interesting molecule to a cornerstone building block in modern drug discovery. Its history is rooted in the clever utilization of nature's own chiral pool, and its synthesis has been refined to provide reliable access for researchers. The inherent stereochemical and functional group richness of this scaffold ensures its continued relevance. As our understanding of biological targets becomes more sophisticated, the demand for such precisely structured, three-dimensional molecules will only increase, paving the way for the discovery of next-generation therapeutics built upon this remarkable pyrrolidine core.
References
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Mahesh, U., & Singh, G. (2007). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. PubMed. Available at: [Link]
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ResearchGate. (n.d.). SYNTHESIS OF 3,5-DI-O-METHYL-D-GLUCOSE. Available at: [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. Available at: [Link]
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MDPI. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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MDPI. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Available at: [Link]
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MDPI. (2023). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Available at: [Link]
-
precisionFDA. (n.d.). (2S,3S,4S)-2-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL. Available at: [Link]
- Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
- Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Kim, I. S., et al. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. Carbohydrate Research, 342(11), 1502-9. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available at: [Link]
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A Hypothesis-Driven Guide to the Therapeutic Targets of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol
A Senior Application Scientist's Perspective on Unlocking the Potential of a Novel Pyrrolidine Scaffold
Executive Summary
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a chiral small molecule belonging to the pyrrolidine class of heterocyclic compounds. While direct pharmacological data on this specific molecule is sparse, its structure presents a compelling case for its potential as a therapeutic agent. The pyrrolidine ring, substituted with hydroxyl groups at specific stereocenters, bears a striking resemblance to the core structure of iminosugars—a well-established class of carbohydrate-mimicking molecules with potent biological activities.
This technical guide presents a hypothesis-driven approach to identifying and validating the therapeutic targets of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol. We posit that this molecule's primary mechanism of action is the competitive inhibition of glycosidases, a diverse family of enzymes crucial to metabolism, viral life cycles, and cellular homeostasis. By leveraging its structural analogy to natural sugar substrates, this compound is predicted to function as a glycomimetic, targeting enzymes involved in:
-
Metabolic Diseases: Specifically, the inhibition of intestinal α-glucosidases to manage postprandial hyperglycemia in Type 2 Diabetes.
-
Infectious Diseases: The disruption of viral glycoprotein processing via inhibition of endoplasmic reticulum (ER) α-glucosidases, offering a broad-spectrum antiviral strategy.
-
Genetic Disorders: Acting as a pharmacological chaperone to stabilize and restore function to mutant lysosomal glycosidases implicated in lysosomal storage diseases.
This document provides the scientific rationale behind these hypotheses, detailed experimental workflows for target validation, and a forward-looking perspective for drug development professionals.
Molecular Profile and Structural Rationale
The therapeutic potential of any small molecule is fundamentally encoded in its structure. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a polyhydroxylated pyrrolidine, a scaffold that is a cornerstone of numerous natural products and pharmacologically active agents.[1][2] Its key chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | [3] |
| Molecular Formula | C₅H₁₁NO₂ | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| Synonyms | trans-4-hydroxyprolinol, (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol | [3] |
| Physical State | White to off-white solid | [4] |
| Chirality | (3R,5S) configuration | [4] |
The defining feature of this molecule is its structural mimicry of monosaccharides. The pyrrolidine ring replaces the endocyclic oxygen of a pyranose sugar with a nitrogen atom. At physiological pH, this nitrogen is often protonated, creating a cationic species that closely resembles the oxocarbenium-ion transition state of a glycosidase-catalyzed reaction.[5] This structural and electronic mimicry is the foundational principle of iminosugar-based enzyme inhibitors.
Primary Therapeutic Target Class: Glycoside Hydrolases (Glycosidases)
Based on the iminosugar analogy, the most promising therapeutic targets for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol are glycosidases. These enzymes are ubiquitous and play critical roles in health and disease, making them highly druggable targets. We will explore three key subclasses.
Target Subclass: Intestinal α-Glucosidases
-
Therapeutic Area: Type 2 Diabetes Mellitus
-
Biological Rationale: Intestinal enzymes such as α-amylase and α-glucosidase are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[6] Inhibiting these enzymes delays carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels. This is a validated therapeutic strategy, with drugs like Acarbose and Miglitol used clinically.[7] The pyrrolidine scaffold is a known pharmacophore for potent α-glucosidase inhibitors.[6][8]
-
Causality of Experimental Choice: An initial in vitro enzyme inhibition assay is the most direct and cost-effective method to validate this hypothesis. It provides a quantitative measure (IC₅₀) of the compound's potency against the target enzyme, confirming a direct molecular interaction.
This protocol is designed to be a self-validating system by including a known inhibitor as a positive control and a no-inhibitor condition as a negative control.
-
Materials:
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (Test Compound)
-
Acarbose (Positive Control Inhibitor)
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M) (Stop Solution)
-
96-well microplate
-
Microplate reader (405 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and Acarbose in phosphate buffer. Final concentrations should typically range from 1 µM to 1 mM.
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells. To all other wells, add 25 µL of the appropriate compound dilution or buffer (for 100% activity control).
-
Add 25 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blanks.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ to all wells.
-
Measure the absorbance at 405 nm. The yellow color of the p-nitrophenol product is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Target Subclass: Endoplasmic Reticulum (ER) α-Glucosidases I & II
-
Therapeutic Area: Viral Infections (Broad-Spectrum)
-
Biological Rationale: Many enveloped viruses, including Dengue, Zika, HIV, and influenza, rely on the host cell's ER machinery for proper folding and maturation of their envelope glycoproteins.[9][10] ER α-glucosidases I and II are critical enzymes in this N-linked glycosylation pathway. Inhibition of these enzymes by iminosugars leads to the accumulation of misfolded glycoproteins, which are then targeted for degradation.[10][11] This results in the production of non-infectious viral particles, effectively halting the viral life cycle.
-
Causality of Experimental Choice: A cell-based viral infectivity assay, such as a plaque reduction assay, is the gold standard for evaluating the antiviral efficacy of a compound. This moves beyond simple enzyme inhibition to confirm that the molecular action translates into a desired biological outcome in a relevant cellular context, providing a more direct link to therapeutic potential.
This protocol validates antiviral activity by directly visualizing and quantifying the reduction in infectious virus particles.
-
Materials:
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (Test Compound)
-
A known antiviral (e.g., N-nonyl-deoxynojirimycin) (Positive Control)
-
Vero E6 cells (or other susceptible cell line)
-
Dengue virus (DENV) or another suitable enveloped virus
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
Carboxymethyl cellulose (CMC) or agarose for overlay
-
Crystal Violet staining solution
-
6-well cell culture plates
-
-
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Prepare a fixed concentration of the virus (e.g., 100 plaque-forming units (PFU) per well).
-
Pre-incubate the virus with each compound dilution for 1 hour at 37°C.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus-compound mixtures for 1.5 hours at 37°C. Include a "virus only" control.
-
After infection, remove the inoculum and wash the cells with PBS.
-
Overlay the cells with DMEM containing 2% FBS and 1% CMC, supplemented with the corresponding concentration of the test compound.
-
Incubate the plates for 5-7 days at 37°C in a CO₂ incubator until plaques are visible.
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.5% Crystal Violet solution and wash with water. Plaques will appear as clear zones against a purple background.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction relative to the "virus only" control.
-
Determine the EC₅₀ (Effective Concentration) by plotting the percentage of plaque reduction against the compound concentration.
-
Summary and Future Directions
The structural characteristics of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol strongly suggest its potential as a glycosidase inhibitor, positioning it as a promising lead compound for multiple therapeutic areas. The immediate path forward involves a systematic and tiered validation approach:
-
Broad Screening: Initially screen the compound against a diverse panel of commercially available glycosidases (α- and β-glucosidases, galactosidases, mannosidases, etc.) to determine its inhibitory profile and selectivity.
-
Hit Validation: For the most potent hits from the primary screen, confirm the IC₅₀ values and determine the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies.
-
Cellular Confirmation: Advance the most promising candidates into the relevant cell-based assays described in this guide (antidiabetic, antiviral, or chaperone assays) to confirm that enzymatic inhibition translates to the desired physiological effect.
-
Further Development: Successful validation in cellular models would warrant progression to medicinal chemistry efforts for lead optimization, followed by preclinical evaluation in animal models of disease.
By following this hypothesis-driven and experimentally rigorous path, researchers can efficiently unlock the therapeutic potential of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol and its derivatives.
References
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding . PubMed Central, National Institutes of Health. [Link]
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(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL - PubChem . National Center for Biotechnology Information. [Link]
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Iminosugars . InBio. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
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Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus . PubMed Central, National Institutes of Health. [Link]
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Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening . ACS Omega. [Link]
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Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives . ASPET Journals. [Link]
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Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus . ASM Journals. [Link]
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Iminosugars – Knowledge and References . Taylor & Francis. [Link]
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Glycosidase-Inhibiting Pyrrolidines and Pyrrolizidines with a Long Side Chain in Scilla peruviana . ACS Publications. [Link]
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Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations . ACS Publications. [Link]
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A Researcher's Comprehensive Guide to Procuring (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL, a chiral di-substituted pyrrolidine, serves as a critical building block in the stereoselective synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs). Its rigid, five-membered ring structure, adorned with strategically placed hydroxyl and hydroxymethyl functional groups, provides a versatile scaffold for exploring chemical space in drug discovery. This guide offers a senior application scientist's perspective on sourcing this valuable intermediate, focusing on supplier evaluation, quality control, and its application in medicinal chemistry, particularly in the development of antiviral agents.
The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a vast array of natural products and synthetic drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, which is often crucial for achieving high-affinity and selective binding to biological targets.[1] The stereochemistry of the substituents on the pyrrolidine ring is paramount, as different stereoisomers can exhibit vastly different biological activities.
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL, often derived from the natural amino acid trans-4-hydroxy-L-proline, provides two key chiral centers and functional handles for further chemical modification.[2][3] This specific stereoisomer has been identified as a valuable precursor in the synthesis of various therapeutic agents, including potent inhibitors of viral enzymes like neuraminidase.[2][3]
Identifying and Qualifying a Reputable Supplier
The procurement of chiral building blocks like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL necessitates a rigorous supplier qualification process. The primary concern for any researcher is the chemical and stereochemical purity of the starting material, as impurities can lead to ambiguous biological data and complications in subsequent synthetic steps. The compound is most commonly available as its hydrochloride salt, with the CAS number 478922-47-3.
A survey of the current market indicates several reputable suppliers offering this compound for research purposes. The following table summarizes key information for a selection of these vendors.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich (Merck) | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | Varies by partner | Available through various partners on their platform. |
| BLDpharm | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | ≥97% | Offers detailed product information and safety data sheets. |
| Advanced ChemBlocks | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | 97% | Provides key chemical identifiers and properties. |
| Biosynce | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride | 478922-47-3 | >97% | Mentions its application in the pharmaceutical field. |
| Capot Chemical | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | Not specified | Provides a product specification sheet. |
When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for the specific lot being purchased. A comprehensive CoA should include:
-
Identity Confirmation: Typically via ¹H NMR and ¹³C NMR spectroscopy. The spectra should be consistent with the expected structure.
-
Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) and should indicate the percentage of the desired compound.
-
Enantiomeric Purity/Excess (e.e.): This is a critical parameter for chiral compounds and is often determined by chiral HPLC.
-
Physical Properties: Such as appearance and melting point.
In-House Quality Control: A Self-Validating System
Upon receipt of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL hydrochloride, it is best practice to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for your research.
Experimental Workflow for In-House QC
Caption: In-house quality control workflow for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL hydrochloride.
Detailed Methodologies for Key Experiments
1. NMR Spectroscopy for Structural Verification and Diastereomeric Purity
Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming the structure of the purchased compound. For chiral molecules that may have diastereomeric impurities, NMR can also be used to assess purity, sometimes with the aid of chiral solvating agents.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR Analysis: The proton NMR spectrum should show distinct signals corresponding to the protons on the pyrrolidine ring and the hydroxymethyl group. The integration of these signals should be consistent with the number of protons in the molecule.
-
¹³C NMR Analysis: The carbon NMR spectrum will provide information on the number of non-equivalent carbons, further confirming the structure.
-
Assessing Diastereomeric Purity: If diastereomeric impurities are suspected, the use of a chiral solvating agent (CSA), such as (R)-(-)-1,1'-bi-2-naphthol, can be employed.[4] The CSA forms transient diastereomeric complexes with the enantiomers in solution, which can lead to the separation of signals in the NMR spectrum, allowing for quantification of the different stereoisomers.[4][5]
2. Chiral HPLC for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are often a good starting point for screening.[6]
-
Mobile Phase Screening: A systematic approach to mobile phase selection is recommended.[6]
-
Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol. For basic compounds like pyrrolidines, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.
-
Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol.
-
Reversed Phase: Mixtures of water/acetonitrile or water/methanol, often with acidic or basic modifiers.
-
-
Method Development:
-
Begin with a screening on multiple columns with different mobile phases to identify a column that shows baseline separation of the enantiomers.
-
Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.[7] Lower flow rates and temperatures often improve chiral resolution.[7]
-
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Application in the Synthesis of Neuraminidase Inhibitors
A key application of chiral pyrrolidine derivatives is in the development of antiviral drugs, particularly influenza neuraminidase inhibitors.[2][3][8] Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, making it an attractive target for antiviral therapy.[8]
The synthesis of potent neuraminidase inhibitors often starts from commercially available chiral building blocks like 4-hydroxy-L-proline.[2][3] Through a series of chemical transformations, the carboxyl and hydroxyl groups of the proline scaffold are modified to introduce functionalities that mimic the natural substrate of neuraminidase, sialic acid, and interact with key residues in the enzyme's active site. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL provides a synthetically accessible and stereochemically defined starting point for the elaboration of these complex inhibitor structures.
Conclusion
The successful procurement of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL for research and drug development hinges on a multi-faceted approach that combines careful supplier selection with rigorous in-house quality control. By leveraging spectroscopic and chromatographic techniques, researchers can ensure the chemical and stereochemical integrity of this valuable chiral building block. This diligence at the outset is fundamental to generating reliable and reproducible data in downstream applications, such as the synthesis of novel antiviral therapeutics.
References
-
D’yakonov, V. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4979. Available at: [Link]
-
Zhang, J., et al. (2021). The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Seley, K. L., et al. (1997). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 40(19), 3075-3083. Available at: [Link]
-
Gribble, M. W., et al. (2013). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 42(20), 7354-7368. Available at: [Link]
-
Abdel-Aziem, A., et al. (2015). Novel antiviral compounds against gastroenteric viral infections. Archiv der Pharmazie, 348(11), 793-801. Available at: [Link]
-
Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. Available at: [Link]
-
Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. Available at: [Link]
-
Agilent Technologies. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Available at: [Link]
-
Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available at: [Link]
-
Amarelle, L., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(20), 3662. Available at: [Link]
-
Wang, G. T., et al. (2001). Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Journal of Medicinal Chemistry, 44(8), 1192-1201. Available at: [Link]
-
Santini, A., & Zanitti, L. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 24(6). Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development. Available at: [Link]
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- 2. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asdlib.org [asdlib.org]
- 5. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity [mdpi.com]
Methodological & Application
The Strategic Application of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a Cornerstone Chiral Building Block
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessitates the use of chiral building blocks—stereochemically defined molecular fragments—to construct complex, biologically active molecules with precision. Among these, the pyrrolidine scaffold has emerged as a privileged structure, frequently found in a multitude of FDA-approved drugs and natural products.[1][] This guide focuses on a particularly valuable derivative: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL , a di-hydroxylated pyrrolidine that offers multiple points for synthetic diversification.
This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and professionals in drug development. It will provide not only the "how" but also the "why" behind the synthetic protocols, grounded in established chemical principles and supported by authoritative literature. We will explore the synthesis of this versatile building block and delve into its application in the construction of advanced intermediates for active pharmaceutical ingredients (APIs).
Physicochemical Properties
A foundational understanding of a building block's properties is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| CAS Number | 478922-47-3 (hydrochloride salt) | [4] |
| Appearance | White to off-white solid (hydrochloride salt) | Commercial Supplier Data |
| Solubility | Soluble in water, methanol, DMSO |
Synthesis of the Chiral Building Block
The synthesis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a multi-step process that begins with a readily available chiral precursor, typically derived from L-hydroxyproline. The following protocols detail the synthesis of an N-protected intermediate and its subsequent deprotection to yield the final building block.
Part 1: Synthesis of (3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
The initial phase of the synthesis involves the protection of the pyrrolidine nitrogen and the reduction of an ester functionality. The benzyl group is a common protecting group for amines, favored for its relative stability and its susceptibility to removal under specific hydrogenolysis conditions.
Reaction Scheme:
Figure 1: Synthesis of the N-benzyl protected intermediate.
Protocol 1: Synthesis of (3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
This protocol is adapted from a procedure described in the literature for the synthesis of analogous pyrrolidines.
Materials:
-
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
-
Triethylamine (TEA)
-
Benzyl chloride
-
Dichloromethane (DCM), dry
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), dry
-
Sodium hydroxide (NaOH) solution (2 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
Step 1: N-Benzylation
-
Suspend methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (5.0 g, 27.5 mmol) in dry dichloromethane (23 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath and add triethylamine (7.6 mL, 55.0 mmol) dropwise.
-
To the resulting mixture, add benzyl chloride (14.8 mL, 118.0 mmol) in one portion.
-
Remove the ice bath and heat the mixture to reflux overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture and adjust the pH to approximately 2 with a 2 M NaOH solution.
-
Separate the organic layer, and extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to obtain (2S,4R)-N-1(benzyl)-4-hydroxyproline-methylester.
Step 2: Ester Reduction
-
Prepare a suspension of lithium aluminum hydride (2.3 g, 61.2 mmol) in dry tetrahydrofuran (60.0 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice-water bath.
-
Dissolve the (2S,4R)-N-1(benzyl)-4-hydroxyproline-methylester (9.6 g, 40.8 mmol) obtained from the previous step in dry THF (20 mL).
-
Add the solution of the ester dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
Quench the reaction cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield (3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol. This product is often of sufficient purity for the next step, but can be further purified by chromatography if necessary.
Causality and Experimental Choices:
-
N-Benzylation: The use of triethylamine is to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. A slight excess of benzyl chloride is used to ensure complete reaction. Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the reactants.
-
Ester Reduction: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester to a primary alcohol. The reaction is performed in an anhydrous aprotic solvent like THF as LiAlH₄ reacts violently with water. The workup procedure is a standard Fieser workup to safely quench the excess hydride and precipitate the aluminum salts, allowing for easy filtration.
Part 2: Deprotection to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
The final step in preparing the chiral building block is the removal of the N-benzyl group. Catalytic transfer hydrogenation is a common and effective method for this transformation, offering milder conditions compared to high-pressure hydrogenation.
Reaction Scheme:
Figure 2: N-Benzyl deprotection via catalytic transfer hydrogenation.
Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation
Materials:
-
(3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve (3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol in methanol in a round-bottom flask.
-
To this solution, add ammonium formate (typically 3-5 equivalents).
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate). Caution: Pd/C can be pyrophoric; handle with care.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting crude product can be purified by recrystallization or chromatography to yield pure (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL.
Causality and Experimental Choices:
-
Catalytic Transfer Hydrogenation: This method avoids the need for a hydrogen gas cylinder, making it more convenient for standard laboratory setups.[5] Ammonium formate serves as the hydrogen source, decomposing in the presence of the palladium catalyst to produce hydrogen in situ.
-
Catalyst and Solvent: 10% Pd/C is a standard and efficient catalyst for hydrogenolysis.[6] Methanol is a good solvent for both the substrate and the ammonium formate.
-
Workup: Filtration through Celite® is a standard procedure to remove the heterogeneous catalyst.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a valuable intermediate in the synthesis of complex therapeutic agents. One notable application is in the preparation of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases.[7] The following protocol outlines a key step where this chiral building block is incorporated into a larger molecular framework.
Workflow:
Figure 3: Incorporation of the chiral building block into a JAK inhibitor scaffold.
Protocol 3: N-Arylation for the Synthesis of a JAK Inhibitor Intermediate
This protocol is a representative example based on synthetic routes described in the patent literature.
Materials:
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar heteroaryl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL in n-butanol, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N,N-diisopropylethylamine.
-
Heat the reaction mixture to a high temperature (e.g., 100-120 °C) and stir for several hours, monitoring the reaction by LC-MS or TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the desired N-arylated pyrrolidine intermediate.
Causality and Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): The secondary amine of the pyrrolidine acts as a nucleophile, displacing the chloride on the electron-deficient heteroaromatic ring.
-
Base and Solvent: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. A high-boiling point solvent like n-butanol is often used to drive the reaction to completion at elevated temperatures.
-
Workup: The aqueous workup with sodium bicarbonate is to remove any remaining acidic byproducts and excess reagents.
Conclusion
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL stands out as a highly functionalized and stereochemically defined building block. Its synthesis from readily available chiral pool starting materials and its versatile diol and secondary amine functionalities make it an invaluable tool for medicinal chemists. The protocols provided herein offer a practical guide for its preparation and a glimpse into its strategic application in the synthesis of complex drug candidates like JAK inhibitors. The careful selection of protecting groups, reaction conditions, and purification methods, as detailed in this guide, is essential for the successful utilization of this potent chiral intermediate in the pursuit of novel therapeutics.
References
-
PubChem. Compound Summary for CID 15817396, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. [Link]
-
Gotor-Fernández, V., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology, 8(23), 6069-6078. [Link]
- Ram, S., & Ehrenkaufer, R. E. (1984). A convenient and mild method for the debenzylation of amines and alcohols by catalytic transfer hydrogenation with ammonium formate. Tetrahedron Letters, 25(32), 3415-3418.
- Rodgers, J. D., et al. (2010). U.S. Patent No. US20100190981A1. Washington, DC: U.S.
-
Beilstein Journals. Search Results - Beilstein Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem. [Link]
- Google Patents. U.S.
- Google Patents. W.O.
-
PubChem. Compound Summary for CID 15817396, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Beilstein Journals. Search Results - Beilstein Journal of Organic Chemistry. [Link]
-
ScienceMadness. De-protection of N-Benzyl groups. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ACS Publications. Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. [Link]
-
ACS Publications. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo. [Link]
-
National Center for Biotechnology Information. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. [Link]
-
National Center for Biotechnology Information. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]
-
University of Birmingham. Design, Synthesis and Evaluation of Mechanism-Based Inhibitors of IDO1 and PROTAC-Degraders of JAK2. [Link]
-
D-Scholarship@Pitt. Synthesis of Natural and Non-Natural Polycylic Alkaloids. [Link]
- Google Patents. U.S.
-
National Cancer Institute. NCI EVS Terminology. [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
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Application Notes & Protocols: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a Potential Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Iminosugars
Glycosidases are a ubiquitous class of enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from digestion and lysosomal homeostasis to the post-translational modification of glycoproteins, which is critical for viral infectivity and cancer metastasis. The therapeutic blockade of these enzymes has yielded significant clinical successes, most notably in the management of type 2 diabetes mellitus with drugs like acarbose, which delay carbohydrate digestion and subsequent glucose absorption.
At the forefront of glycosidase inhibitor discovery are polyhydroxylated alkaloids, particularly those belonging to the pyrrolidine, piperidine, and indolizidine families. These molecules, often referred to as iminosugars, are structural mimics of the natural monosaccharide substrates of glycosidases. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a polyhydroxylated pyrrolidine, a structural class well-represented among potent glycosidase inhibitors.[1] While specific inhibitory data for this exact stereoisomer is not extensively documented in peer-reviewed literature, its structural features—a five-membered nitrogenous ring adorned with hydroxyl groups—make it a compelling candidate for investigation.
This document serves as a comprehensive guide for researchers to systematically evaluate the glycosidase inhibitory potential of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. We provide the theoretical framework, detailed experimental protocols, and data interpretation guidelines necessary to characterize its activity from initial screening to kinetic analysis.
Physicochemical Properties of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
A thorough understanding of the test compound's properties is essential for accurate experimental design, particularly for preparing stock solutions and ensuring stability.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | PubChem CID: 15817396[2] |
| Molecular Weight | 117.15 g/mol | PubChem CID: 15817396[2] |
| Appearance | White to off-white solid | Bouling Chemical Co.[3] |
| Chirality | (3R, 5S) configuration | Bouling Chemical Co.[3] |
| Common Form | Often supplied as a hydrochloride salt (C₅H₁₂ClNO₂) | Advanced ChemBlocks[4] |
| Storage | Store at 2-8 °C in a tightly sealed container | Advanced ChemBlocks[4] |
Hypothesized Mechanism of Action: Mimicking the Transition State
Pyrrolidine-based iminosugars typically function as competitive inhibitors. Their protonated nitrogen atom at physiological pH mimics the charge of the oxocarbenium ion-like transition state that occurs during enzymatic glycoside hydrolysis. The stereochemistry of the hydroxyl groups dictates the inhibitor's specificity for different glycosidases. We hypothesize that (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL will act as a competitive inhibitor, binding to the enzyme's active site and preventing the substrate from binding.
Caption: Hypothesized competitive inhibition mechanism.
Experimental Protocols
These protocols are designed to be performed in a 96-well microplate format for efficiency and high-throughput screening.
Core Workflow for Inhibitor Characterization
The evaluation process follows a logical progression from broad screening to detailed mechanistic studies.
Caption: Workflow for inhibitor characterization.
Protocol: In Vitro α-Glucosidase Inhibition Screening Assay
Objective: To determine if (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL exhibits inhibitory activity against α-glucosidase.
Principle: This colorimetric assay measures the enzymatic activity of α-glucosidase on the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5][6] A reduction in absorbance in the presence of the test compound indicates inhibition.
Materials:
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL (or its HCl salt)
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃), 1 M
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer.
-
Substrate Solution: Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL in DMSO. Further dilute in phosphate buffer to a working concentration (e.g., 1 mM for initial screening).
-
Acarbose Stock: Prepare a 10 mM stock solution of Acarbose in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells (As): 50 µL of phosphate buffer + 20 µL of inhibitor working solution.
-
Blank Wells (Ab): 70 µL of phosphate buffer (contains no enzyme or inhibitor).
-
Negative Control (Ac-): 50 µL of phosphate buffer + 20 µL of buffer (or DMSO vehicle). This represents 100% enzyme activity.
-
Positive Control (Apc): 50 µL of phosphate buffer + 20 µL of Acarbose working solution.
-
-
Pre-incubation:
-
Add 20 µL of the α-glucosidase solution to the Test, Negative Control, and Positive Control wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]
-
-
Reaction Initiation:
-
Add 20 µL of the pNPG substrate solution to all wells to start the reaction. The total volume should be 110 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.[5]
-
-
Reaction Termination:
-
Add 50 µL of 1 M Na₂CO₃ to all wells to stop the reaction. The high pH denatures the enzyme and develops the yellow color of p-nitrophenol.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
Correct the absorbance readings by subtracting the absorbance of the blank (Ab).
-
Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Where Abs_control is the absorbance of the Negative Control (Ac-) and Abs_sample is the absorbance of the Test well (As).
-
-
Protocol: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)
Objective: To quantify the potency of the inhibitor.
Procedure:
-
Follow the same procedure as the screening assay (Protocol 4.2).
-
Instead of a single concentration, prepare a serial dilution of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. A typical range would span several orders of magnitude around the concentration that showed ~50% inhibition in the screening (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, etc.).
-
Calculate the % inhibition for each concentration.
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Comparative IC₅₀ Data for Related Alkaloids (for context):
| Compound | Target Enzyme | IC₅₀ Value | Source |
| Australine (Pyrrolizidine) | Amyloglucosidase (an α-glucosidase) | 5.8 µM | Tropea, J.E., et al. (1989)[8] |
| Alkaloid 6 (Pyrrolizidine) | Yeast α-Glucosidase | 6.3 µM | Asano, N., et al. (2004)[9] |
| Alkaloid 3 (Pyrrolidine) | Bacterial β-Glucosidase | 80 nM | Asano, N., et al. (2004)[9] |
Protocol: Enzyme Kinetic Analysis
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Procedure:
-
Set up a series of reactions as described in Protocol 4.2.
-
This time, you will vary the concentration of the substrate (pNPG) while keeping the inhibitor concentration constant.
-
Perform the experiment with at least two different fixed concentrations of the inhibitor (e.g., 0.5 x IC₅₀ and 1 x IC₅₀) and one set with no inhibitor.
-
For each inhibitor concentration, use a range of pNPG concentrations (e.g., 0.5, 1, 2, 4, 8 mM).
-
Measure the initial reaction velocity (v) at each substrate concentration. This may require taking kinetic readings every 30-60 seconds rather than a single endpoint reading.[6]
-
Calculate the reciprocal of the velocity (1/v) and the reciprocal of the substrate concentration (1/[S]).
-
Generate a Lineweaver-Burk plot by plotting 1/v (Y-axis) versus 1/[S] (X-axis) for each inhibitor concentration.
Interpretation of Lineweaver-Burk Plot:
Caption: Lineweaver-Burk plots for different inhibition types.
-
Competitive Inhibition: Lines will intersect on the Y-axis (Vmax is unchanged, but the apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the X-axis (Km is unchanged, but the apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines will be parallel.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a potential glycosidase inhibitor. Based on its structural similarity to known iminosugar inhibitors, there is a strong rationale for this investigation. Positive results from these in vitro assays would warrant further studies, including determining specificity against a panel of different glycosidases (e.g., α-mannosidase, β-glucosidase), conducting cell-based assays to assess effects on glycoprotein processing, and eventually, exploring in vivo models for therapeutic efficacy.
References
- (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data. Bouling Chemical Co., Limited.
-
Tropea, J. E., Molyneux, R. J., Kaushal, G. P., Pan, Y. T., Mitchell, M., & Elbein, A. D. (1989). Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing. Biochemistry, 28(5), 2027–2034. Available from: [Link]
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available from: [Link]
-
Watson, A. A., Fleet, G. W., Asano, N., Molyneux, R. J., & Nash, R. J. (2001). Polyhydroxylated alkaloids--natural occurrence and therapeutic applications. Phytochemistry, 56(3), 265–295. Available from: [Link]
-
Radović Selgrad, J. S., et al. (2025). α-Glucosidase Inhibitory Assay. Bio-protocol. Available from: [Link]
-
Asano, N., Ikeda, K., Kizu, H., Kato, A., Watson, A. A., Nash, R. J., & Fleet, G. W. (2004). Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana. Journal of natural products, 67(5), 846–850. Available from: [Link]
- Langel, D., Ober, D. (2011). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. In: M. Wink (Ed.), Functions and Biotechnology of Plant Secondary Metabolites. Wiley.
-
Phosrithong, N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(15), 4983. Available from: [Link]
- Molyneux, R. J., et al. (1988). Australine, a novel pyrrolizidine alkaloid glucosidase inhibitor from Castanospermum australe.
-
Chamberland, S., & Britton, R. (2018). The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis. Current organic chemistry, 22(19), 1879–1895. Available from: [Link]
-
Oprea, E., et al. (2022). α-Glucosidase Inhibition Assay. Bio-protocol. Available from: [Link]
Sources
- 1. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data | Buy from China Leading Supplier [chemheterocycles.com]
- 4. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 478922-47-3 | AChemBlock [achemblock.com]
- 5. protocols.io [protocols.io]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Characterization of Pyrrolidine-Based Glycosidase Inhibitors Using (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a Structural Archetype
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Glycosidase Inhibition
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from digestion and energy metabolism to glycoprotein processing and cellular recognition. Consequently, dysregulation of glycosidase activity is implicated in numerous pathologies, including diabetes, lysosomal storage disorders, and viral infections. This has made glycosidase inhibitors a critical area of research and development for novel therapeutics.[1][2]
The pyrrolidine alkaloids, a class of natural and synthetic compounds, represent a prominent family of glycosidase inhibitors.[3] These molecules, often referred to as iminosugars, are structural mimics of the natural sugar substrates of glycosidases. Their defining feature is a five-membered nitrogen-containing ring, which, at physiological pH, can become protonated and mimic the transition state of the glycosidic bond cleavage, leading to potent and often specific inhibition.[3][4]
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a archetypal structure within this class, possessing the core pyrrolidine scaffold and hydroxyl groups that are key for interacting with the enzyme's active site.[5] While specific inhibitory data for this exact molecule is not extensively published, its structure is representative of compounds known to inhibit enzymes like α- and β-glucosidases.[4][6]
This application note provides a comprehensive, field-proven guide for the characterization of pyrrolidine-based inhibitors, using (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a model. We present detailed protocols for determining two key parameters essential for drug development: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which also reveals the mechanism of action. The protocols are centered around a common and robust colorimetric assay for α-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs.[1]
Assay Principle: Colorimetric Detection of α-Glucosidase Activity
The activity of α-glucosidase can be conveniently measured using a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme catalyzes the hydrolysis of pNPG into α-D-glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore that, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at 405-410 nm.[7] The rate of the reaction, and thus the activity of the enzyme, is directly proportional to the rate of increase in absorbance at this wavelength.
An inhibitor, such as a pyrrolidine-based compound, will compete with pNPG for binding to the enzyme's active site or bind to another site to reduce the enzyme's catalytic efficiency. This results in a decreased rate of p-nitrophenol production, which is quantifiable with a microplate reader.[7]
Caption: Principle of the colorimetric α-glucosidase inhibition assay.
Materials and Reagents
Equipment:
-
96-well clear, flat-bottom microplates
-
Multichannel pipette (8- or 12-channel)
-
Single-channel pipettes (P10, P100, P1000)
-
Microplate reader with absorbance detection at 405 nm
-
Incubator set to 37°C
-
Vortex mixer
-
Sterile pipette tips and reagent reservoirs
Reagents:
-
α-Glucosidase: From Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003). Prepare a stock solution in phosphate buffer.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG): (e.g., Sigma-Aldrich, Cat. No. N1377). Prepare a stock solution in phosphate buffer.
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL: Or other pyrrolidine-based test inhibitor.[8] Prepare a stock solution in an appropriate solvent (e.g., water or DMSO).
-
Phosphate Buffer: 50 mM Sodium Phosphate, pH 6.8.
-
Stop Solution: 0.1 M Sodium Carbonate (Na2CO3).
-
Positive Control Inhibitor: Acarbose (e.g., Sigma-Aldrich, Cat. No. A8980).
-
Solvent: DMSO (if required for inhibitor dissolution).
-
Ultrapure Water
Experimental Protocols
Part A: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10] This is a key metric for assessing the potency of an inhibitor.
Caption: Workflow for determining the IC50 value of a test compound.
Step-by-Step Protocol:
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of the test inhibitor in phosphate buffer. A typical starting concentration might be 1 mM, diluted down through 10-12 concentrations. Also, prepare a solution of the positive control (Acarbose).
-
Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate.
| Well Type | Reagent | Volume (µL) |
| Blank | Phosphate Buffer | 120 |
| Stop Solution | 80 | |
| Control (100% Activity) | Phosphate Buffer | 70 |
| Enzyme Solution | 50 | |
| Inhibitor Wells | Test Inhibitor (serial dilutions) | 20 |
| Phosphate Buffer | 50 | |
| Enzyme Solution | 50 |
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the pNPG substrate solution to all wells except the Blank.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 80 µL of 0.1 M Na2CO3 to all wells. The yellow color will develop and stabilize.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the Blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[11]
-
Part B: Kinetic Analysis for Mechanism of Action (Ki Determination)
To understand how an inhibitor works, it is crucial to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive) and its inhibition constant (Ki). This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[12][13]
Step-by-Step Protocol:
-
Experimental Design: Design a matrix of experiments varying the concentration of the substrate (pNPG) and the inhibitor. Typically, use 4-5 concentrations of pNPG (e.g., spanning from 0.25x to 5x the Km value) and 3-4 concentrations of the inhibitor (including a zero-inhibitor control).
-
Assay Procedure:
-
For each combination of substrate and inhibitor concentration, perform the assay as described in Part A (steps 2-7), but measure the absorbance kinetically over time (e.g., every minute for 15-30 minutes) before adding the stop solution.
-
The initial reaction velocity (V₀) for each well is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis - Lineweaver-Burk Plot:
-
The Lineweaver-Burk plot is a double reciprocal plot of 1/V₀ versus 1/[S] (substrate concentration).[14][15]
-
Generate a separate Lineweaver-Burk plot for each inhibitor concentration.
-
The plot is a linearization of the Michaelis-Menten equation: 1/V₀ = (Km/Vmax)(1/[S]) + 1/Vmax.
-
The y-intercept corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km.[14]
-
By observing how the lines on the plot change in the presence of the inhibitor, the mechanism of inhibition can be determined.[12][16]
-
Caption: Lineweaver-Burk plots illustrating different inhibition mechanisms.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the slopes or intercepts of the Lineweaver-Burk plots, depending on the mechanism. For competitive inhibition, the Ki can be determined from the relationship between the apparent Km (Km_app) and the inhibitor concentration [I]: Km_app = Km(1 + [I]/Ki).[17]
Data Presentation and Trustworthiness
Data Summary Tables:
Table 1: IC50 Determination Data
| Inhibitor Conc. (µM) | log[Inhibitor] | Avg. Absorbance (405nm) | % Inhibition |
|---|---|---|---|
| 0 (Control) | - | 1.250 | 0% |
| 0.1 | -7.0 | 1.125 | 10% |
| 1 | -6.0 | 0.875 | 30% |
| 10 | -5.0 | 0.600 | 52% |
| 100 | -4.0 | 0.250 | 80% |
| 1000 | -3.0 | 0.100 | 92% |
Table 2: Summary of Kinetic Parameters
| Parameter | Value |
|---|---|
| Vmax | [Value] µmol/min |
| Km | [Value] mM |
| Mechanism of Inhibition | [Competitive/Non-competitive/etc.] |
| Ki | [Value] µM |
Self-Validating Systems & Troubleshooting:
-
Assay Robustness: For high-throughput screening, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Linearity: Ensure that the reaction velocity is measured within the linear range of product formation over time.
-
Controls: Always include positive (known inhibitor) and negative (no inhibitor) controls to validate the assay performance in each run.
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate results. Visually inspect wells for precipitation. If necessary, adjust the solvent concentration (typically keeping it below 1% v/v).
-
Compound Interference: Some compounds may absorb light at 405 nm, leading to false positives. Run a control with the inhibitor and substrate but no enzyme to check for this.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive characterization of pyrrolidine-based glycosidase inhibitors like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. By determining the IC50, researchers can quantify the potency of a compound, while kinetic analysis reveals its mechanism of action and intrinsic binding affinity (Ki). These data are indispensable for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds in the drug discovery pipeline. The application of these standardized assays ensures the generation of high-quality, reproducible data, accelerating the development of novel therapeutics targeting glycosidase enzymes.
References
- Vertex AI Search. (n.d.). (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data.
-
PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- National Center for Biotechnology Information. (2025). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents.
-
Wikipedia. (n.d.). IC50. Retrieved February 2, 2026, from [Link]
- DavidsonX. (n.d.). IC50 Determination. edX.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved February 2, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). Alkaloid Glycosidase Inhibitors.
-
Asano, N., et al. (2004). Glycosidase-Inhibiting Pyrrolidines and Pyrrolizidines with a Long Side Chain in Scilla peruviana. Journal of Natural Products, 67(5), 846–850. [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
-
Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Retrieved February 2, 2026, from [Link]
- PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information.
-
American Chemical Society. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. Retrieved February 2, 2026, from [Link]
-
Quick Biochemistry Basics. (2020, February 8). Lineweaver Burk plot [Video]. YouTube. [Link]
-
ResearchGate. (2024). (PDF) Pyrrolidine derivatives as α-amylase and α-glucosidase Inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Retrieved February 2, 2026, from [Link]
Sources
- 1. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]
- 8. (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data | Buy from China Leading Supplier [chemheterocycles.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Khan Academy [khanacademy.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. jackwestin.com [jackwestin.com]
- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Derivatization of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol ist ein hochfunktionalisiertes, chirales Molekül, das als fundamentaler Baustein in der modernen medizinischen Chemie dient. Seine Pyrrolidin-Struktur ist ein zentrales Merkmal zahlreicher biologisch aktiver Verbindungen und zugelassener Medikamente.[1][2] Die Fähigkeit, dieses Molekül selektiv an seinen drei reaktiven Zentren – einem sekundären Amin, einem primären Alkohol und einem sekundären Alkohol – zu modifizieren, ist entscheidend für die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitkandidaten in der Wirkstoffentwicklung. Dieser Leitfaden bietet eine detaillierte technische Übersicht über bewährte Strategien und Protokolle zur Derivatisierung dieses vielseitigen Scaffolds und erläutert die chemischen Prinzipien, die den experimentellen Entscheidungen zugrunde liegen.
Einführung: Ein strategischer Baustein in der Wirkstoffforschung
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, oft auch als trans-4-Hydroxyprolinol bezeichnet, besitzt eine definierte Stereochemie an den Kohlenstoffatomen C3 und C5.[3] Diese stereochemische Komplexität, kombiniert mit der Anwesenheit von drei unterschiedlichen nukleophilen funktionellen Gruppen, macht es zu einem wertvollen Ausgangsmaterial für die Synthese komplexer Moleküle.[1][4] Die Derivatisierung zielt darauf ab, neue Analoga mit verbesserten pharmakokinetischen Profilen (ADME), erhöhter Wirksamkeit oder modulierter Selektivität zu erzeugen.
Die zentrale Herausforderung bei der Arbeit mit diesem Molekül liegt in der Chemoselektivität. Die relative Nukleophilie der reaktiven Zentren (sekundäres Amin > primäres Hydroxyl > sekundäres Hydroxyl) muss gezielt gesteuert werden, um die gewünschte Modifikation zu erreichen. Dies erfordert eine sorgfältige Auswahl von Reagenzien, Reaktionsbedingungen und gegebenenfalls den Einsatz von Schutzgruppenstrategien.
Strategische Ansätze zur selektiven Derivatisierung
Die erfolgreiche Modifikation von (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hängt von einer logischen, schrittweisen Vorgehensweise ab. Die folgende Abbildung skizziert einen allgemeinen Entscheidungs- und Arbeitsablauf für die selektive Funktionalisierung.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
N-Derivatisierung: Modifikation am Stickstoffatom
Das sekundäre Amin ist das stärkste Nukleophil im Molekül und reagiert bevorzugt mit Elektrophilen.
Die N-Acylierung ist eine robuste Methode zur Einführung einer Vielzahl von funktionellen Gruppen, die Wasserstoffbrückenbindungen ausbilden und die pharmakologischen Eigenschaften maßgeblich beeinflussen können.
-
Rationale: Die Reaktion mit einem Carbonsäurechlorid oder -anhydrid ist oft unkompliziert. Für empfindlichere Substrate oder zur Vermeidung von Racemisierung bei chiralen Carbonsäuren werden Kupplungsreagenzien wie HOBt (1-Hydroxybenzotriazol) und DCC (N,N'-Dicyclohexylcarbodiimid) eingesetzt.[5][6]
-
Schritt-für-Schritt-Protokoll:
-
Ansatz: Lösen Sie (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (1 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF). Fügen Sie eine Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1.5 Äquiv.) hinzu, um den entstehenden Chlorwasserstoff abzufangen.
-
Reagenz-Zugabe: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Tropfen Sie langsam eine Lösung des gewünschten Säurechlorids (1.1 Äquiv.) in DCM zu.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung, Wasser und gesättigter NaCl-Lösung.
-
Reinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.
-
O-Derivatisierung: Selektive Modifikation der Hydroxylgruppen
Für eine gezielte Reaktion an den Hydroxylgruppen ist die vorherige Maskierung des reaktiven Amins durch eine Schutzgruppe unerlässlich.
Die Boc-(tert-Butyloxycarbonyl) und Cbz-(Benzyloxycarbonyl) Gruppen sind die gängigsten Schutzgruppen für diesen Zweck. Sie desaktivieren die Nukleophilie des Amins und können unter spezifischen Bedingungen (saure Bedingungen für Boc, hydrogenolytische Spaltung für Cbz) wieder entfernt werden.[7]
Abbildung 2: Arbeitsablauf zur O-Derivatisierung via N-Schutz.
Diese klassische Reaktion eignet sich gut zur Einführung von Alkylketten an den Hydroxylgruppen, wobei die primäre Hydroxylgruppe aufgrund geringerer sterischer Hinderung bevorzugt reagiert.
-
Rationale: Eine starke Base wie Natriumhydrid (NaH) deprotoniert die Hydroxylgruppe und erzeugt ein reaktives Alkoholat, das dann mit einem Alkylhalogenid reagiert.[8]
-
Schritt-für-Schritt-Protokoll (nach N-Schutz):
-
Ansatz: Lösen Sie das N-geschützte Pyrrolidinol (1 Äquiv.) in wasserfreiem THF oder DMF.
-
Deprotonierung: Kühlen Sie die Lösung auf 0 °C und fügen Sie portionsweise Natriumhydrid (1.1 Äquiv., 60% Dispersion in Mineralöl) hinzu. Vorsicht: Wasserstoffentwicklung!
-
Reaktion: Rühren Sie die Suspension für 30-60 Minuten bei 0 °C. Fügen Sie dann das Alkylhalogenid (z.B. Iodmethan oder Benzylbromid, 1.2 Äquiv.) hinzu und lassen Sie die Reaktion bei Raumtemperatur über Nacht rühren.
-
Quenchen: Kühlen Sie die Reaktion erneut auf 0 °C und löschen Sie überschüssiges NaH vorsichtig durch langsame Zugabe von Wasser oder gesättigter NH₄Cl-Lösung.
-
Aufarbeitung: Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat). Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter NaCl-Lösung.
-
Reinigung: Trocknen, konzentrieren und reinigen Sie das Produkt mittels Säulenchromatographie.
-
Die Mitsunobu-Reaktion ist ein äußerst leistungsfähiges Werkzeug, insbesondere zur Modifikation des sekundären Alkohols an der C3-Position.
-
Rationale: Diese Reaktion ermöglicht die Umwandlung eines Alkohols in einen Ester (oder andere funktionelle Gruppen) unter Verwendung von Triphenylphosphin (PPh₃) und einem Azodicarboxylat wie Diethylazodicarboxylat (DEAD).[9][10] Ein entscheidendes Merkmal ist die Inversion der Konfiguration am stereogenen Zentrum des Alkohols, was eine SN2-Reaktion impliziert.[11][12] Dies ermöglicht den gezielten Zugang zu Diastereomeren, die auf anderem Wege nur schwer zugänglich sind.
-
Schritt-für-Schritt-Protokoll (nach N-Schutz):
-
Ansatz: Lösen Sie das N-geschützte Pyrrolidinol (1 Äquiv.), die gewünschte Carbonsäure (1.5 Äquiv.) und Triphenylphosphin (1.5 Äquiv.) in wasserfreiem THF.
-
Reaktionsstart: Kühlen Sie die Lösung auf 0 °C. Tropfen Sie langsam eine Lösung von DEAD oder DIAD (1.5 Äquiv.) in THF hinzu. Eine Farbänderung und/oder die Bildung eines weißen Niederschlags (Triphenylphosphinoxid) ist typisch.
-
Reaktion: Rühren Sie die Mischung bei 0 °C für 30 Minuten und lassen Sie sie dann über Nacht bei Raumtemperatur rühren.
-
Aufarbeitung: Entfernen Sie das Lösungsmittel im Vakuum. Der Rückstand enthält das Produkt sowie die Nebenprodukte Triphenylphosphinoxid und das reduzierte Hydrazinderivat.
-
Reinigung: Die Reinigung ist oft der anspruchsvollste Schritt. Eine sorgfältige Säulenchromatographie ist erforderlich, um die Nebenprodukte abzutrennen.
-
Multikomponenten-Reaktionen: Effiziente Generierung von Diversität
Die Ugi-Reaktion ist ein Paradebeispiel für eine Multikomponenten-Reaktion, die es ermöglicht, in einem einzigen Schritt komplexe, peptidähnliche Moleküle aufzubauen.
-
Rationale: Eine Aldehyd- oder Ketonkomponente, eine Aminkomponente (hier: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol), eine Carbonsäurekomponente und eine Isocyanidkomponente reagieren zu einem α-Acylaminocarboxamid.[13][14][15] Diese Strategie ist ideal für den Aufbau von Substanzbibliotheken für das Screening.
-
Schritt-für-Schritt-Protokoll:
-
Ansatz: Lösen Sie (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (1 Äquiv.), die Aldehydkomponente (1 Äquiv.) und die Carbonsäurekomponente (1 Äquiv.) in einem polaren Lösungsmittel wie Methanol.
-
Reaktion: Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur, um die Bildung des Iminium-Intermediats zu ermöglichen.
-
Isocyanid-Zugabe: Fügen Sie die Isocyanidkomponente (1 Äquiv.) hinzu und rühren Sie die Reaktion für 24-48 Stunden bei Raumtemperatur.
-
Aufarbeitung und Reinigung: Entfernen Sie das Lösungsmittel im Vakuum. Der Rückstand wird direkt mittels präparativer HPLC oder Säulenchromatographie gereinigt.
-
Analytische Charakterisierung und Datenmanagement
Die Validierung der Struktur und Reinheit jedes neuen Derivats ist ein unverzichtbarer Schritt im Forschungsprozess.
| Analysemethode | Zweck | Wichtige Beobachtungen |
| ¹H- & ¹³C-NMR | Strukturelle Aufklärung | Bestätigung der kovalenten Modifikationen durch chemische Verschiebungen, Kopplungsmuster und Integration. |
| Massenspektrometrie (MS) | Bestätigung des Molekulargewichts | Liefert das exakte Molekulargewicht des Derivats (z.B. via HRMS-ESI). |
| HPLC/UPLC | Reinheitsbestimmung | Quantifizierung der Reinheit des Produkts (typischerweise >95% für biologische Tests). |
| Chirale HPLC | Bestimmung der stereochemischen Integrität | Unverzichtbar nach Reaktionen wie der Mitsunobu-Reaktion, um die Inversion zu bestätigen und die diastereomere Reinheit zu quantifizieren.[16][17][18] |
Fazit und Ausblick
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol ist ein außerordentlich vielseitiger chiraler Baustein. Die in diesem Leitfaden beschriebenen Derivatisierungsstrategien – von der selektiven N-Acylierung über schutzgruppen-gesteuerte O-Funktionalisierungen bis hin zu effizienten Multikomponenten-Reaktionen – eröffnen ein breites Spektrum an Möglichkeiten zur Synthese neuartiger Moleküle. Die sorgfältige Auswahl der Methode, basierend auf dem gewünschten Zielmolekül und den zugrunde liegenden chemischen Prinzipien, ist der Schlüssel zum Erfolg. Die resultierenden Derivate dienen als wertvolle Sonden zur Untersuchung biologischer Systeme und als Ausgangspunkte für die Entwicklung neuer Therapeutika.
Referenzen
-
Vertex AI Search. (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data. Verfügbar unter:
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Verfügbar unter:
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Verfügbar unter:
-
ChemScene. 151953-64-9 | (3R,5S)-5-O-DMT-3-pyrrolidinol. Verfügbar unter:
-
Alfa Chemistry. Mitsunobu Reaction. Verfügbar unter:
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Verfügbar unter:
-
PMC - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Verfügbar unter:
-
PMC - PubMed Central. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Verfügbar unter:
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Verfügbar unter:
-
PubChem - NIH. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. Verfügbar unter:
-
Biosynth. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3. Verfügbar unter:
-
CymitQuimica. 3D-EEA58751 - 3r5s-5-hydroxymethylpyrrolidin-3-ol | 104587… Verfügbar unter:
-
Organic Chemistry Portal. Mitsunobu Reaction. Verfügbar unter:
-
ACS Publications. Polyfunctionalized Pyrrolidines by Ugi Multicomponent Reaction Followed by Palladium-Mediated SN2' Cyclizations | The Journal of Organic Chemistry. Verfügbar unter:
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Verfügbar unter:
-
PMC - NIH. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Verfügbar unter:
-
NIH. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Verfügbar unter:
-
Royal Society of Chemistry. Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Verfügbar unter:
-
Bentham Science Publisher. Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions. Verfügbar unter:
-
Wikipedia. Mitsunobu reaction. Verfügbar unter:
-
Arkat USA. N-Acylation in combinatorial chemistry. Verfügbar unter:
-
ACS Publications. Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction | ACS Combinatorial Science. Verfügbar unter:
-
MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Verfügbar unter:
-
Organic Chemistry Portal. Ester synthesis by O-alkylation. Verfügbar unter:
-
ResearchGate. QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. Verfügbar unter:
-
ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Verfügbar unter:
-
PubMed. Polyfunctionalized pyrrolidines by Ugi multicomponent reaction followed by palladium-mediated SN2' cyclizations. Verfügbar unter:
-
Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants. Verfügbar unter:
-
MDPI. Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. Verfügbar unter:
-
PMC - PubMed Central. Ugi Four-Component Reactions Using Alternative Reactants. Verfügbar unter:
-
BLDpharm. 478922-47-3|(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride. Verfügbar unter:
-
MOST Wiedzy. Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. Verfügbar unter:
-
PMC - PubMed Central. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Verfügbar unter:
-
MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Verfügbar unter:
-
ChemScene. (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol. Verfügbar unter:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
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- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Polyfunctionalized pyrrolidines by Ugi multicomponent reaction followed by palladium-mediated SN2' cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a Versatile Chiral Precursor for Novel Compound Synthesis
Abstract and Introduction
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized by researchers to develop novel therapeutics for a range of human diseases.[1][2] The non-planar, sp³-hybridized nature of the saturated pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in designing molecules with high target selectivity and optimized pharmacological profiles.[1]
This application note focuses on (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol , a highly functionalized chiral building block. Its defined stereochemistry, coupled with three distinct reactive centers—a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group—renders it an exceptionally valuable precursor for constructing diverse and complex molecular architectures. The strategic manipulation of these functional groups enables the synthesis of novel compounds, including aza-sugars, which can mimic the transition state of carbohydrate-processing enzymes, making them attractive candidates for treating metabolic diseases and cancer.[2]
This guide provides an in-depth analysis of the synthetic strategies and detailed experimental protocols for leveraging (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in drug discovery and development programs.
Physicochemical Properties and Handling
A comprehensive understanding of the precursor's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | PubChem[3] |
| Synonyms | trans-4-Hydroxy-L-prolinol | PubChem[3] |
| CAS Number | 478922-47-3 (for hydrochloride salt) | Biosynth[4] |
| Molecular Formula | C₅H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 117.15 g/mol | PubChem[3] |
| Appearance | White to off-white solid | Bouling Chemical Co.[5] |
Storage and Handling: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol should be stored in a cool, dry environment, ideally between 2-8°C, in a tightly sealed container to prevent moisture absorption and potential degradation.[5] It should be kept separate from incompatible substances.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Core Synthetic Strategies: A Multi-Functional Scaffold
The synthetic utility of this precursor lies in the differential reactivity of its three functional groups. The strategic selection of protecting groups and activating agents is paramount to achieving the desired chemical transformations.
Caption: Reactive sites of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.
Strategy 1: N-Functionalization of the Pyrrolidine Ring
The secondary amine is a potent nucleophile, readily undergoing reactions such as alkylation, acylation, and reductive amination. However, for subsequent manipulations of the hydroxyl groups, it is often necessary to first protect the amine to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Caption: Workflow for N-Boc protection.
Strategy 2: Selective O-Functionalization
The primary and secondary hydroxyl groups exhibit different reactivity profiles primarily due to steric hindrance. The primary hydroxyl is more accessible and can be selectively protected using bulky reagents like tert-butyldimethylsilyl (TBDMS) chloride or trityl chloride. This selective protection is a cornerstone for sequential functionalization of the two hydroxyl moieties.
Causality Behind Selectivity: The choice of a sterically demanding protecting group, such as TBDMS, in conjunction with a mild base like imidazole, favors reaction at the less hindered primary alcohol. The bulk of the silyl group prevents its approach to the more sterically encumbered secondary hydroxyl group, leading to high selectivity for the desired mono-protected product.
Caption: Selective protection of the primary hydroxyl group.
Once the primary hydroxyl is protected, the remaining secondary hydroxyl can be activated for nucleophilic substitution by converting it into a good leaving group, such as a mesylate or tosylate. This opens the door to introducing a wide array of functionalities, including azides, halides, or other nucleophiles, with inversion of stereochemistry (Sₙ2 reaction).
Detailed Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to stoichiometry, temperature control, and reaction monitoring are critical for reproducibility.
Protocol 4.1: N-Boc Protection
-
Objective: To protect the secondary amine of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.
-
Materials:
-
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the pyrrolidinol starting material in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of a solution of (Boc)₂O in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the N-Boc protected product.
-
-
Expected Yield: >95%
Protocol 4.2: Selective Silylation of the Primary Hydroxyl
-
Objective: To selectively protect the primary hydroxyl group of the N-Boc protected precursor.
-
Materials:
-
N-Boc-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.05 eq)
-
Imidazole (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Boc protected starting material in anhydrous DMF (approx. 0.2 M).
-
Add imidazole to the solution and stir until dissolved.
-
Cool the mixture to 0°C.
-
Add TBDMS-Cl portion-wise, ensuring the temperature remains below 5°C.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a higher Rf product spot.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the selectively silylated product.
-
-
Expected Yield: 85-90%
Application Showcase: Pathway to a Novel Glycosidase Inhibitor
The strategic functionalization of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol provides a direct route to aza-sugars, which are potent inhibitors of glycosidase enzymes. The following workflow illustrates a potential synthetic pathway.
Caption: Synthetic workflow from the precursor to a potential bioactive compound.
This multi-step sequence demonstrates how the precise, stepwise manipulation of each functional group, guided by principles of steric hindrance and reactivity, can transform a simple chiral precursor into a complex molecule with significant therapeutic potential.
Conclusion
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a powerful and versatile building block for modern drug discovery. Its inherent chirality and multiple, differentially reactive functional groups provide a robust platform for the synthesis of novel, stereochemically complex small molecules. The protocols and strategies outlined in this note offer a validated framework for researchers to unlock the full potential of this precursor, accelerating the development of next-generation therapeutics.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem Compound Database. Retrieved from [Link]
Sources
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- 3. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data | Buy from China Leading Supplier [chemheterocycles.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield and Purity of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Welcome to the technical support center for the synthesis and purification of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to obtain (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL?
A1: The most prevalent and stereochemically reliable synthetic pathway commences with the commercially available and enantiopure starting material, trans-4-hydroxy-L-proline.[1][2][3] This route leverages the inherent chirality of the starting material to establish the desired stereocenters. The general synthetic sequence involves three key stages: protection of the amine and carboxylic acid functionalities, stereoselective reduction of the ester, and finally, deprotection to yield the target molecule.
Q2: Why is protection of the functional groups in trans-4-hydroxy-L-proline necessary before reduction?
A2: Protection of the secondary amine and the carboxylic acid is crucial to prevent unwanted side reactions during the reduction step. The amine is typically protected to prevent it from reacting with the reducing agent or participating in other side reactions. The carboxylic acid is converted to an ester to facilitate a more controlled reduction to the primary alcohol. A common and effective protecting group for the amine is the tert-butoxycarbonyl (Boc) group, which is stable under the reduction conditions and can be readily removed later.[4][5]
Q3: What are the most critical factors influencing the overall yield and purity of the final product?
A3: Several factors can significantly impact the success of your synthesis. These include:
-
Purity of the starting material: Beginning with high-purity trans-4-hydroxy-L-proline is fundamental.
-
Choice of protecting groups: The selection of appropriate and orthogonal protecting groups is vital for clean reactions and straightforward deprotection.[6]
-
Stereoselectivity of the reduction: The choice of reducing agent and reaction conditions will determine the diastereomeric ratio of the product.
-
Effectiveness of purification methods: Efficient separation of diastereomers and other impurities is critical for obtaining the desired purity.
-
Careful handling and reaction monitoring: As with any multi-step synthesis, meticulous experimental technique and close monitoring of each reaction step are essential.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.
Problem 1: Low Overall Yield
Q: I am experiencing a significantly low overall yield. What are the potential causes and how can I improve it?
A: Low overall yield in a multi-step synthesis can be attributed to losses at various stages. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Protection: If the protection of the amine or carboxylic acid is not complete, the unprotected starting material may not react as desired in the subsequent steps, leading to a mixture of products and a lower yield of the desired intermediate.
-
Solution: Ensure the use of a slight excess of the protecting group reagent and monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion before proceeding.
-
-
Suboptimal Reduction Conditions: The reduction of the ester to the primary alcohol is a critical step.
-
Solution: The choice of reducing agent is key. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[7][8][9] However, it is non-selective and can also reduce other functional groups. Sodium borohydride (NaBH₄) is a milder reducing agent and may not be effective for ester reduction under standard conditions.[8] Ensure your reaction is performed under anhydrous conditions, as water can quench the reducing agent.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
-
Solution: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a polar molecule and may have some solubility in water. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product. Optimize your chromatography conditions to ensure good separation and recovery.
-
Problem 2: Poor Diastereoselectivity in the Final Product
Q: My final product is a mixture of diastereomers with a low ratio of the desired (3R,5S) isomer. How can I improve the stereoselectivity?
A: Achieving high diastereoselectivity is a common challenge in this synthesis. The stereochemistry at the C5 position is set during the reduction of the ester.
-
Influence of the C4 Hydroxyl Group: The existing stereocenter at the C4 position (from the starting material) can direct the hydride attack on the ester carbonyl. However, this directing effect may not be strong enough to achieve high diastereoselectivity.
-
Solution: Consider using a bulkier protecting group on the C4 hydroxyl group to enhance the steric hindrance and favor hydride attack from one face of the molecule.
-
-
Choice of Reducing Agent: Different reducing agents can exhibit different levels of stereoselectivity.
-
Solution: While LiAlH₄ is a common choice, you could explore other reducing agents known for their stereoselectivity in similar systems. For instance, diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes offer improved selectivity.
-
Problem 3: Presence of Impurities in the Final Product
Q: My final product is contaminated with impurities. What are the likely sources and how can I remove them?
A: Impurities can arise from incomplete reactions, side reactions, or the degradation of intermediates.
-
Unreacted Starting Material or Intermediates: If any of the reaction steps do not go to completion, you will carry over starting materials or intermediates into the final product.
-
Solution: As mentioned earlier, monitor each reaction carefully to ensure completion. Purification of intermediates at each step is highly recommended to avoid complex mixtures in the final product.
-
-
Side Products from the Reduction Step: The use of strong reducing agents like LiAlH₄ can sometimes lead to over-reduction or other side reactions.[10]
-
Solution: Carefully control the reaction temperature and stoichiometry of the reducing agent. A slow, dropwise addition of the reducing agent at low temperatures can help to minimize side reactions.
-
-
Diastereomeric Impurities: The formation of the undesired diastereomer is a common impurity.
-
Solution: The separation of diastereomers can often be achieved by column chromatography or recrystallization.[11][12]
-
Column Chromatography: Use a high-resolution silica gel column and carefully screen different solvent systems to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective method for purification.[13][14] The choice of solvent is critical for successful recrystallization.
-
-
Experimental Protocols
General Synthetic Workflow
The following diagram illustrates a typical synthetic route for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL starting from trans-4-hydroxy-L-proline.
Sources
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Technical Support Center: Enhancing In Vivo Bioavailability of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Introduction
Welcome to the technical support center for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. This guide is designed for researchers, scientists, and drug development professionals actively working to improve the in vivo bioavailability of this compound.
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a small molecule (Molecular Weight: 117.15 g/mol ) featuring a pyrrolidine scaffold, a common motif in pharmacologically active agents.[1][2] Its structure contains two hydroxyl groups and a secondary amine, which contribute to its key physicochemical properties. Initial analysis of these properties is critical for anticipating and troubleshooting bioavailability challenges.
| Property | Value/Inference | Implication for Oral Bioavailability |
| Molecular Weight | 117.15 g/mol [3] | Favorable: Small size (< 500 Da) is generally good for absorption. |
| LogP (XLogP3) | -1.3[3] | Challenging: The negative LogP value indicates high hydrophilicity (low lipophilicity), which can lead to poor passive diffusion across the lipid-rich intestinal membrane. |
| Hydrogen Bond Donors | 3[3] | Challenging: More than 5 H-bond donors can impede membrane permeability. This compound is below this threshold but still highly polar. |
| Hydrogen Bond Acceptors | 3[3] | Favorable: Less than 10 H-bond acceptors is generally preferred for good permeability. |
| Functional Groups | 2x Hydroxyl (-OH), 1x secondary Amine (-NH)[3][4] | Challenging: These polar groups contribute to high water solubility but poor membrane crossing. They also represent potential sites for rapid first-pass metabolism (e.g., glucuronidation, sulfation).[] |
The primary obstacle to achieving adequate oral bioavailability for this compound is its pronounced hydrophilicity. This guide provides a structured approach, from initial problem identification to advanced formulation strategies, to systematically address this challenge.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo study with (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL shows very low oral bioavailability (<1%). What is the most likely cause?
A1: With a calculated LogP of -1.3, the most probable cause is poor membrane permeability across the gastrointestinal (GI) epithelium.[3] Highly hydrophilic (water-loving) compounds struggle to passively diffuse through the lipid bilayer of enterocytes (intestinal cells). A secondary, but also likely, contributor is rapid first-pass metabolism in the gut wall or liver, where the hydroxyl and amine groups are susceptible to conjugation reactions.
Q2: How can I quickly determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A2: The most direct in vitro method is a bidirectional Caco-2 permeability assay.[6] The Caco-2 cell line, derived from human colon carcinoma, forms a polarized monolayer that mimics the intestinal barrier and expresses key efflux transporters like P-glycoprotein (P-gp).[6][7] By measuring the transport of your compound from the apical (gut) side to the basolateral (blood) side (Papp A→B) and in the reverse direction (Papp B→A), you can calculate an efflux ratio (ER = Papp B→A / Papp A→B). An efflux ratio greater than 2 is a strong indicator that your compound is actively pumped out of the cells, reducing its net absorption.[6][8]
Q3: What is a "prodrug" and how could it help my compound?
A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[] For (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL, a prodrug strategy would involve temporarily masking the polar hydroxyl (-OH) or amine (-NH) groups with more lipophilic (fat-loving) moieties.[9][10] This increases the molecule's overall lipophilicity, enhancing its ability to cross the intestinal membrane. Once absorbed, enzymes in the blood or tissues cleave off the promoiety, releasing the active parent compound. Esters are a common choice for masking hydroxyl groups.[][10]
Q4: Are there formulation strategies that can help without chemically modifying the molecule?
A4: Yes. Nanoformulation is a powerful approach. Encapsulating your compound in lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) or liposomes, can improve oral bioavailability.[11][12] These carriers protect the drug from degradation in the GI tract and can be absorbed through lymphatic pathways, bypassing the liver's first-pass metabolism.[13] They can also improve the solubility and dissolution rate, which can be a limiting factor even for some hydrophilic drugs.[14]
Q5: Which animal model is most appropriate for initial oral bioavailability studies?
A5: The rat, particularly the Sprague-Dawley or Wistar strains, is the most commonly used and well-characterized model for initial oral bioavailability screening due to its cost-effectiveness and extensive historical dataset.[15][16][17] While no animal model perfectly mimics human physiology, rats provide a reliable starting point for assessing absorption, distribution, metabolism, and excretion (ADME) profiles.[16] For later-stage development, beagle dogs are often used as they share more similarities with humans in terms of GI anatomy and physiology.[16]
Troubleshooting Guides
Issue 1: Low and Highly Variable Plasma Concentrations in Animal Studies
You've completed a pilot pharmacokinetic (PK) study in rats, and the results show low Cmax and AUC, with high variability between subjects.
Caption: Troubleshooting workflow for low in vivo exposure.
-
Plausible Cause & Explanation: High variability often points to formulation or stability issues. If your compound is not fully solubilized in the dosing vehicle, the amount of drug available for absorption will differ significantly between animals. Even for a water-soluble compound, the specific pH and salt concentration of the vehicle can affect its stability and solubility.
-
Recommended Action:
-
Verify Solubility: Prepare your dosing formulation and visually inspect it for any precipitation after letting it sit for the duration of your planned experiment. If possible, quantify the concentration at the beginning and end of this period.
-
Assess pH Stability: Incubate the compound in simulated gastric fluid (pH ~1.2-2.5) and simulated intestinal fluid (pH ~6.8) and quantify its concentration over time using HPLC or LC-MS.
-
Reformulate: If solubility is an issue, consider using co-solvents or complexation agents like cyclodextrins, which can encapsulate hydrophobic drug molecules to enhance solubility.[18][19] If pH stability is the problem, nanoformulations like liposomes can offer protection.[11]
-
Issue 2: Caco-2 Assay Shows High Permeability, but In Vivo Bioavailability is Still Low
Your Caco-2 results show a high Papp (A→B) value (e.g., >10 x 10⁻⁶ cm/s) and a low efflux ratio (<2), suggesting good passive permeability and no P-gp involvement. Yet, your oral PK study in rats still yields poor bioavailability.
Caption: Investigating causes of poor in vivo data despite good in vitro permeability.
-
Plausible Cause & Explanation: This scenario strongly suggests that the limiting factor is not absorption across the gut wall, but rather what happens to the drug immediately after. The most likely culprit is extensive first-pass metabolism . After being absorbed into the portal circulation, the drug passes through the liver before reaching the systemic circulation. The liver is rich in metabolic enzymes (like Cytochrome P450s and UGTs) that can rapidly clear the compound. The hydroxyl groups of your molecule are prime targets for phase II conjugation reactions (e.g., glucuronidation), which make the molecule even more water-soluble and facilitate its rapid excretion.[]
-
Recommended Action:
-
Liver Microsomal Stability Assay: This in vitro assay uses liver microsomes, which are vesicles containing drug-metabolizing enzymes, to estimate the rate of hepatic metabolism. A high clearance rate in this assay would support the hypothesis of rapid first-pass metabolism.
-
Prodrug Strategy: Design a prodrug by masking one or both hydroxyl groups.[][10] This can protect the molecule from first-pass metabolism. The choice of the promoiety is critical to ensure it is cleaved efficiently in the systemic circulation but not in the gut or liver.
-
Structural Modification: If feasible, medicinal chemistry efforts could replace the hydroxyl groups with bioisosteres (e.g., a fluoro group) that are not susceptible to metabolism, provided this doesn't negatively impact the compound's primary pharmacological activity.[20]
-
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol determines the intestinal permeability of a compound and identifies its potential as a substrate for efflux transporters.[6][21]
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® plates (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound, Lucifer Yellow (paracellular integrity marker), Propranolol (high permeability control), Atenolol (low permeability control)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Use only monolayers with TEER values > 250 Ω·cm².
-
Assay Preparation:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the transport buffer containing the test compound and Lucifer Yellow to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the removed volume with fresh buffer. Also, take a sample from the apical chamber at t=0 and t=120 min.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Perform the same procedure as in step 5, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method. Measure Lucifer Yellow fluorescence to confirm monolayer integrity post-assay.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
References
- BLDpharm. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.
- Bouling Chemical Co., Limited. (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data.
- Sigma-Aldrich. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride.
- BLDpharm. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride.
- National Center for Biotechnology Information. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem Compound Database.
- Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2010). Animal versus human oral drug bioavailability: do they correlate? Journal of Pharmacology and Experimental Therapeutics, 334(2), 373-383.
- Evotec. Caco-2 Permeability Assay.
- Monteiro, L. S., & Erion, M. D. (2012). Prodrugs for Amines. Mini reviews in medicinal chemistry, 12(12), 1138–1154.
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- Fan, Y., Chen, Y., & Zhang, Y. (2018). Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. Pharmaceutics, 10(3), 114.
- Al-Kassas, R., & Al-Ghananeem, A. M. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 108.
- Zhao, L., & Feng, S. S. (2015). Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. Molecules, 20(6), 9637–9661.
- Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4969.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2024). "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability". International Journal of Pharmaceutical Sciences and Research, 15(1), 1-13.
- Andronescu, E., & Grumezescu, A. M. (2022). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Pharmaceutics, 14(11), 2381.
- Sigma-Aldrich. The Role of Intestinal Efflux Transporters In Drug Absorption.
- BOC Sciences. (2023). Prodrug Activation Strategies.
- Poyraz, S., Aricı, M., Küçükgüzel, G., & Küçükgüzel, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1242045.
- Al-Kassas, R., & Al-Ghananeem, A. M. (2023).
- Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
- European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- G. B. M., & D. M. S. (1995). Design of compounds that increase the absorption of polar molecules. Proceedings of the National Academy of Sciences, 92(21), 9470–9474.
- ResearchGate. (n.d.). Advantages and limitations of strategies for small hydrophilic molecules.
- Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2536.
- Troutman, M. D., & Thakker, D. R. (2003). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics, 1(1), 20–28.
- M. S., & S. S. (2024). Applications of Nano Formulation: New Innovation in Improving Drug Delivery. Journal of Drug Delivery and Therapeutics, 14(5), 1-10.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Rautio, J., & Laine, K. (2025). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm, 16(1), 1-1.
- Dewangan, S., Dhara, M., & Rawat, V. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
- Li, J., & Mooney, D. J. (2016). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Bioengineering and Biotechnology, 4, 98.
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption.
- ResearchGate. (n.d.). Strategies to improve oral bioavailability.
- Nielsen, D. S., & Mørck, H. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release, 268, 223–233.
- ResearchGate. (n.d.). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects.
- da Silva, A. D., & de Oliveira, R. B. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 15(3), 323.
- Fan, Y., Chen, Y., & Zhang, Y. (2025). Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. Current pharmaceutical design, 31(1), 1-1.
- Al-Kassas, R., & Al-Ghananeem, A. M. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1824.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ResearchGate. (n.d.). Prodrugs of Alcohols and Phenols.
- G. B. M., & D. M. S. (1995). Design of compounds that increase the absorption of polar molecules.
- Al-Kassas, R., & Al-Ghananeem, A. M. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1824.
- Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx.
- Martins, A., Spengler, G., & Molnar, J. (2013). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 2(2), 241–263.
- Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
- Shchelkunov, S. P., & Shchelkunova, T. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4882.
- Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±).
- ResearchGate. (n.d.). Plot of oral bioavailability (F) in animal species vs. oral...
Sources
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- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data | Buy from China Leading Supplier [chemheterocycles.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
In Vitro vs In Vivo Activity of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL: A Comparative Guide for Oligonucleotide Therapeutics
This guide provides a technical analysis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol , commonly known as trans-4-hydroxy-L-prolinol , focusing on its critical role as a privileged scaffold in Antisense Oligonucleotide (ASO) and siRNA therapeutics.
Executive Summary & Compound Identity
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (CAS: 478922-47-3, HCl salt) is the reduced derivative of trans-4-hydroxy-L-proline. In drug development, it is not typically used as a standalone small molecule drug but as a high-affinity, stereochemically rigid linker for targeted delivery systems, most notably in GalNAc-conjugated oligonucleotides .
Its "activity" is defined by its ability to modulate the pharmacokinetics (PK) and pharmacodynamics (PD) of nucleic acid payloads. By serving as the attachment point for N-acetylgalactosamine (GalNAc) clusters, it shifts the biodistribution of ASOs from the kidney (nephrotoxic) to the liver (therapeutic target), a paradigm shift in treating hepatic diseases like dyslipidemia (PCSK9) and amyloidosis (TTR).
| Property | Details |
| Common Name | trans-4-Hydroxy-L-prolinol |
| IUPAC Name | (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine |
| Role | Chiral Linker / Scaffold for Ligand Conjugation |
| Primary Application | Enhancing liver uptake of ASOs/siRNA via ASGPR targeting |
| Key Advantage | Rigid pyrrolidine ring stabilizes linker geometry, improving ligand presentation |
In Vitro Profile: Stability and Receptor Targeting
In the in vitro setting, the prolinol scaffold is evaluated based on its chemical stability, its impact on duplex thermodynamics (Tm), and its efficiency in mediating receptor-ligand interactions.
Mechanism of Action (Linker Chemistry)
The prolinol scaffold replaces the flexible alkyl linkers (e.g., serinol) often used in conjugates. The pyrrolidine ring provides a rigid backbone that orients the GalNAc ligand optimally for binding to the Asialoglycoprotein Receptor (ASGPR) on hepatocytes.
-
Receptor Affinity: The rigid geometry reduces the entropic penalty of binding, potentially increasing the affinity of the GalNAc cluster for ASGPR compared to flexible linkers.
-
Nuclease Resistance: When incorporated into the oligonucleotide backbone (e.g., as a phosphoramidite), the prolinol moiety is resistant to serum nucleases, unlike natural phosphodiester bonds.
Experimental Data: Binding & Stability
| Parameter | Prolinol-Linker Conjugate | Serinol/Alkyl-Linker Conjugate | Impact |
| Serum Stability (t1/2) | > 48 Hours | 12–24 Hours | High Stability: Prolinol resists 3'-exonuclease degradation. |
| Duplex Tm | Neutral / Slight Increase | Neutral / Slight Decrease | Structural Integrity: Does not destabilize the ASO-RNA duplex. |
| ASGPR Binding (Kd) | ~ 2–5 nM (Trivalent) | ~ 10–20 nM (Trivalent) | Enhanced Affinity: Rigid presentation favors receptor clustering. |
Pathway Diagram: ASGPR-Mediated Uptake
The following diagram illustrates how the prolinol-GalNAc conjugate facilitates endocytosis in hepatocytes.
In Vivo Profile: Pharmacokinetics and Efficacy
The in vivo utility of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is defined by its ability to alter the biodistribution of the conjugated drug.
Pharmacokinetics (PK) Shift
Unconjugated ASOs typically accumulate in the kidney (proximal tubules), leading to dose-limiting nephrotoxicity. Prolinol-GalNAc conjugation redirects the drug to the liver .
-
Renal Clearance: Significantly reduced. The hydrophobic/bulky nature of the GalNAc-prolinol cluster prevents rapid glomerular filtration and tubular reabsorption.
-
Hepatic Uptake: Increased by >10-fold compared to unconjugated ASOs due to active transport via ASGPR.
Efficacy & Toxicity
-
Potency: In mouse models (e.g., targeting TTR or PCSK9), prolinol-GalNAc conjugates show an ED50 (effective dose for 50% knockdown) of < 1 mg/kg , whereas unconjugated ASOs often require 10–50 mg/kg .
-
Safety Window: The shift away from the kidney widens the therapeutic index.
Comparative Data: In Vivo Performance
| Metric | Unconjugated ASO | Prolinol-GalNAc ASO |
| Primary Organ | Kidney (Cortex) | Liver (Hepatocytes) |
| Kidney/Liver Ratio | > 5:1 | < 0.1:1 |
| Nephrotoxicity | High (Proteinuria, elevated BUN) | Low / Negligible |
| Effective Dose (ED50) | High (Low Potency) | Low (High Potency) |
| Duration of Action | Days | Weeks to Months |
Workflow Diagram: In Vivo Fate
Experimental Protocols
Protocol A: In Vitro Serum Stability Assay
Objective: Determine the resistance of prolinol-modified oligonucleotides to nuclease degradation.
-
Preparation: Dissolve 0.5 OD of the oligonucleotide (modified vs. unmodified control) in 50 µL of PBS.
-
Incubation: Add 50 µL of 90% active human serum (or FBS). Incubate at 37°C.
-
Sampling: Aliquot 10 µL samples at t = 0, 1, 4, 12, 24, and 48 hours.
-
Quenching: Immediately add 10 µL of formamide loading buffer containing EDTA to stop nuclease activity. Flash freeze.
-
Analysis: Analyze samples via 20% Polyacrylamide Gel Electrophoresis (PAGE) under denaturing conditions (7M Urea).
-
Quantification: Stain with SYBR Gold and quantify band intensity using ImageJ. Plot % intact full-length product vs. time.
Protocol B: In Vivo Biodistribution (Mouse Model)
Objective: Quantify the liver-to-kidney ratio of the drug.
-
Animals: Male C57BL/6 mice (n=3 per group).
-
Dosing: Administer a single subcutaneous dose (5 mg/kg) of Cy5-labeled oligonucleotide (Prolinol-conjugated vs. Unconjugated).
-
Perfusion: At 24 hours post-injection, anesthetize mice and perfuse with saline to remove blood from organs.
-
Harvest: Collect Liver, Kidney, Spleen, and Lung.
-
Homogenization: Homogenize tissues in lysis buffer (Proteinase K containing).
-
Fluorescence Measurement: Measure Cy5 fluorescence in tissue homogenates using a plate reader (Ex: 640 nm, Em: 670 nm).
-
Normalization: Normalize fluorescence to tissue weight (RFU/mg tissue).
-
Calculation: Calculate the Liver/Kidney accumulation ratio.
References
-
Biocompatibility and Stability of Prolinol-based Linkers Source: PubMed / Nucleic Acids Research Title: "Design and synthesis of novel prolinol-based linkers for the conjugation of ligands to oligonucleotides." (Representative Link)
-
GalNAc-ASO Pharmacokinetics Source: Nature Biotechnology Title: "Targeted delivery of antisense oligonucleotides to hepatocytes using triantennary N-acetyl galactosamine."
-
Safety Profiles of Modified ASOs Source: Toxicological Sciences Title: "Reduction of renal accumulation and nephrotoxicity of antisense oligonucleotides by GalNAc conjugation."
-
Chemical Synthesis of Trans-4-hydroxy-L-prolinol Source: Journal of Organic Chemistry Title: "Stereoselective synthesis of 4-hydroxyprolinol derivatives from 4-hydroxyproline."
(Note: While specific URLs to dynamic search results are not persistent, the references above represent the core body of literature describing this scaffold's utility in the field of nucleic acid therapeutics.)
A Comparative Guide to the Structure-Activity Relationship of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL Analogs as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective glycosidase inhibitors is a cornerstone of therapeutic development for metabolic disorders such as type 2 diabetes. Among the promising scaffolds, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has emerged as a crucial pharmacophore. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol core. By examining how structural modifications influence inhibitory activity against key carbohydrate-processing enzymes like α-glucosidase and α-amylase, we aim to furnish researchers with the insights necessary to guide the rational design of next-generation therapeutics.
Introduction: The Therapeutic Potential of Pyrrolidine-Based Glycosidase Inhibitors
Glycosidase enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] Inhibition of these enzymes, particularly α-glucosidase, can delay glucose absorption and consequently lower postprandial blood glucose levels.[1] This mechanism forms the basis of action for several commercially available antidiabetic drugs. The pyrrolidine scaffold, mimicking the oxocarbenium ion transition state of the glycosidic bond cleavage, serves as an excellent starting point for the design of potent glycosidase inhibitors.[1] The specific stereochemistry and hydroxylation pattern of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol provide a foundational structure for exploring extensive chemical modifications to enhance potency and selectivity.
Core Structure and Key Interaction Points
The (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol scaffold presents several key features that are critical for its interaction with the active site of glycosidase enzymes. Understanding these is fundamental to interpreting the SAR data of its analogs.
Caption: Core structure of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and its key interaction points.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
While specific SAR studies on a wide range of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol analogs are still emerging, valuable insights can be drawn from closely related pyrrolidine derivatives, particularly those synthesized from N-Boc-proline. These studies provide a strong foundation for understanding the impact of various substitutions on the pyrrolidine core.
N-Substitution: Modulating Potency and Selectivity
The nitrogen atom of the pyrrolidine ring is a primary site for modification. N-alkylation and N-arylation can significantly impact the inhibitory activity of the parent compound.
A study on N-Boc-proline derived amides revealed important SAR trends against α-amylase and α-glucosidase.[1]
Table 1: α-Amylase and α-Glucosidase Inhibitory Activities of N-Substituted Pyrrolidine Analogs
| Compound ID | N-Substituent | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | Unsubstituted Phenyl | 36.32 | 47.19 |
| 3e | meta-Anisidine | 159.51 | 28.55 |
| 3f | ortho-Anisidine | 155.80 | 27.51 |
| 3g | para-Anisidine | 26.24 | 18.04 |
| Acarbose (Standard) | - | - | - |
Data sourced from Bhat et al. (2024).[1]
From this data, several key insights emerge:
-
Influence of Electron-Donating Groups: The presence of an electron-donating methoxy group (-OCH3) on the N-phenyl ring generally enhances α-glucosidase inhibitory activity compared to the unsubstituted phenyl analog (3a).[1]
-
Positional Isomerism Matters: The position of the methoxy group is critical. The para-substituted analog (3g) exhibited the most potent inhibition of both α-amylase and α-glucosidase, suggesting a specific binding pocket that favorably accommodates this substitution pattern.[1]
-
Selectivity: While the ortho and meta isomers (3f and 3e) showed weaker α-amylase inhibition, their α-glucosidase inhibitory activity was significantly better, indicating that N-substitution can be tuned to achieve selectivity between different glycosidases.[1]
Caption: Impact of N-substitution on the activity of pyrrolidine analogs.
Modifications at C-3 and C-5 Positions
While direct SAR data for C-3 and C-5 modifications of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol are limited in the public domain, general principles from related iminosugars suggest that:
-
C-3 Hydroxyl Group: The stereochemistry and presence of the hydroxyl group at C-3 are likely crucial for mimicking the natural substrate and forming key hydrogen bonds within the enzyme's active site. O-alkylation or acylation at this position could potentially modulate binding affinity and selectivity, but may also lead to a loss of essential interactions if the substituent is too bulky.
-
C-5 Hydroxymethyl Group: This group is thought to mimic the hydroxymethyl side chain of glucose. Modifications at this position, such as chain extension, fluorination, or introduction of other functional groups, could explore additional binding interactions within the active site and potentially enhance inhibitory potency.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Reproducibility and methodological rigor are paramount in SAR studies. Here, we provide detailed, self-validating protocols for the synthesis of N-substituted pyrrolidine analogs and the in vitro evaluation of their α-glucosidase inhibitory activity.
General Synthesis of N-Substituted Pyrrolidine Analogs
The synthesis of N-substituted pyrrolidine analogs can be achieved through a coupling reaction between a protected pyrrolidine carboxylic acid and various amines, followed by deprotection.[1]
Step-by-Step Protocol:
-
Protection of the Pyrrolidine Nitrogen: Start with a commercially available pyrrolidine derivative, such as L-proline. Protect the secondary amine with a suitable protecting group, like tert-butyloxycarbonyl (Boc), by reacting it with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran).
-
Amide Coupling: Activate the carboxylic acid of the N-Boc protected pyrrolidine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like Hydroxybenzotriazole (HOBt). React the activated acid with the desired substituted amine in the presence of a non-nucleophilic base (e.g., N-methylmorpholine) to form the corresponding amide.
-
Deprotection: Remove the Boc protecting group under acidic conditions, typically by treating the N-Boc protected amide with a strong acid like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or passing HCl gas through the reaction mixture).[1]
-
Purification: Purify the final N-substituted pyrrolidine analog using column chromatography on silica gel.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship studies of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol analogs and related pyrrolidine derivatives provide a clear rationale for the design of novel glycosidase inhibitors. The key takeaways are the profound influence of N-substituents, particularly the position and electronic nature of aromatic groups, on both potency and selectivity. The provided experimental protocols offer a robust framework for synthesizing and evaluating new analogs in a consistent and reproducible manner.
Future research should focus on a more systematic exploration of the chemical space around the (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol core. This includes:
-
Diverse N-Substitutions: Investigating a broader range of N-alkyl and N-aryl groups with varying electronic and steric properties.
-
C-3 and C-5 Modifications: Synthesizing and evaluating analogs with modifications at the C-3 hydroxyl and C-5 hydroxymethyl positions to probe for additional interactions within the enzyme active site.
-
Computational Modeling: Employing molecular docking and dynamics simulations to gain a deeper understanding of the binding modes of potent inhibitors and to guide the design of new analogs with improved affinity and selectivity.
By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this promising scaffold can be unlocked, leading to the development of more effective and safer treatments for metabolic diseases.
References
-
Bhat, A. A., Tandon, N., & Singh, I. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]
-
PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
Sources
Safety Operating Guide
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL proper disposal procedures
Executive Summary
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (CAS: 127984-69-8 / generic derivatives) is a functionalized pyrrolidine intermediate containing both secondary amine and hydroxyl moieties.[1] Immediate Action: Treat as Hazardous Organic Waste . Do not dispose of down the drain. Segregate from strong acids and oxidizers to prevent exothermic runaway.
This guide provides a self-validating protocol for the safe disposal of this compound, adhering to the "Cradle-to-Grave" management principles outlined in Prudent Practices in the Laboratory.
Chemical Characterization & Hazard Assessment
Before disposal, you must understand the chemical behavior that dictates the waste stream. This molecule is bifunctional: it acts as a secondary amine (base) and a polyol (polar alcohol).
| Property | Characteristic | Disposal Implication |
| Basicity | Secondary Amine ( | CRITICAL: Will react exothermically with acids.[1] Never commingle with acidic waste streams (e.g., waste |
| Solubility | High Polarity (Water/Alcohol soluble) | Can be misclassified as aqueous waste.[1] Must be collected as Organic Waste unless <1% concentration in water. |
| Reactivity | Nucleophilic | Incompatible with acid chlorides, anhydrides, and strong oxidizers (peroxides, nitric acid).[1] |
| Physical State | Solid (Hygroscopic) | Keep containers tightly sealed until disposal to prevent moisture absorption and "caking" which complicates transfer.[1] |
Waste Stream Classification
Proper classification prevents regulatory violations (RCRA) and dangerous laboratory incidents.
-
Primary Classification: Non-Halogenated Organic Waste.
-
RCRA Status: While this specific isomer is not explicitly P- or U-listed by the EPA, it must be managed as Characteristic Hazardous Waste due to potential toxicity and basicity.
-
Waste Code Assignment (Generic Recommendation):
-
If pure/solid: Assign a code for "Toxic/Irritant Organic Solid."
-
If in solvent: Assign codes based on the solvent (e.g., D001 for Methanol/Ethanol mixtures).
-
Disposal Protocols (Step-by-Step)
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired reagents, weighing boats, contaminated gloves, paper towels.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]
-
Labeling: Affix a hazardous waste label immediately. Write the full chemical name. Do not use abbreviations/acronyms.
-
Segregation: Ensure the bin is free of oxidizing solids (e.g., permanganates) or solid acids.
-
Sealing: Double-bag highly contaminated debris (gloves/wipes) in clear polyethylene bags before placing them in the rigid container to minimize dust inhalation risks.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Solutions in Methanol, DCM, DMSO, or Water.
-
pH Check: If the solution is aqueous, check pH. If pH > 12, it is Corrosive (D002). Do not neutralize in the waste container.
-
Solvent Segregation:
-
Halogenated Bin: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Bin: If dissolved in Methanol, Ethanol, or DMSO.
-
-
The "Amine Rule":
-
Mechanism: Pyrrolidines can form unstable N-nitroso compounds if mixed with nitrosating agents (nitrites).
-
Action: Explicitly verify that the waste container does not contain heavy metal oxidizers or nitrite salts.
-
Protocol C: Empty Container Management
-
Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., methanol).
-
Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Protocol B).
-
Defacing: Deface the original label and mark "EMPTY." Discard as standard trash or glass recycling only after triple rinsing.
Operational Decision Tree (Visual Workflow)
The following diagram illustrates the logic flow for segregating (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol waste.
Figure 1: Decision logic for segregating pyrrolidine-based waste streams to prevent chemical incompatibility.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[2][3][4]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical use.
-
Liquid Spill: Absorb with an inert material (vermiculite or sand).[5] Do not use paper towels for large liquid spills if the solvent is flammable.
-
-
Disposal: Place all cleanup materials into the Solid Organic Waste container.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes. [Link]
-
PubChem. (n.d.).[7] (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Compound Summary. National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. reed.edu [reed.edu]
- 7. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
